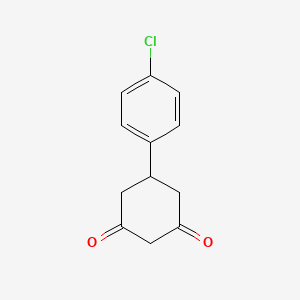

5-(4-Chlorophenyl)cyclohexane-1,3-dione

Description

Overview of Cyclohexane-1,3-dione Derivatives in Organic and Medicinal Chemistry

Cyclohexane-1,3-dione and its derivatives are recognized as pivotal building blocks in organic synthesis. nih.gov They serve as key intermediates in the creation of complex molecular architectures, including various heterocycles like 4H-chromenones, coumarins, and acridinediones. researchgate.nettandfonline.com The reactivity of the dione's enol tautomer allows for a wide range of chemical transformations, further expanding its synthetic utility. wikipedia.org

In the realm of medicinal chemistry, the cyclohexane-1,3-dione scaffold is a prominent feature in numerous biologically active compounds. google.comresearchgate.net Derivatives incorporating this framework have demonstrated a broad spectrum of pharmacological activities. Extensive research has highlighted their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic agents. researchgate.nettandfonline.comnih.gov For instance, certain derivatives have been investigated for their efficacy against non-small-cell lung cancer (NSCLC) cell lines by targeting receptor tyrosine kinases. nih.govacs.org The ability of these compounds to chelate metal ions, such as the ferrous ion in the active site of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), contributes to some of their biological effects, including herbicidal properties. nih.govmdpi.com

The following table provides a brief overview of the diverse biological activities associated with various cyclohexane-1,3-dione derivatives.

| Biological Activity | Description |

| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines, including non-small-cell lung cancer, breast cancer, and colorectal cancer. acs.orgresearchgate.net |

| Antimicrobial | Compounds have been screened for activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. nih.govcabidigitallibrary.org |

| Herbicidal | The scaffold is a key component in several commercial herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govwikipedia.org |

| Anti-inflammatory | Certain derivatives have been noted for their anti-inflammatory properties. google.com |

| Antiviral | The broad biological profile of these derivatives includes potential antiviral applications. researchgate.nettandfonline.com |

Significance of the 5-Substituted Cyclohexane-1,3-dione Scaffold in Bioactive Molecules

The substitution at the 5-position of the cyclohexane-1,3-dione ring is a critical determinant of the biological activity of these molecules. The introduction of various substituents at this position can significantly influence the compound's interaction with biological targets, leading to a diverse range of pharmacological effects. This strategic modification allows for the fine-tuning of a molecule's properties to enhance its potency and selectivity.

Aryl groups, in particular, are common substituents at the 5-position. The nature and substitution pattern of this aryl ring can have a profound impact on the molecule's bioactivity. For example, research into herbicidal compounds has shown that the substitution pattern on a 5-phenyl ring can dramatically alter the compound's effectiveness. google.com In medicinal chemistry, the 5-substituted scaffold is explored for its potential in creating novel therapeutic agents. For instance, the development of tricyclic antipsychotic drugs has involved the use of scaffolds that can be conceptually related to substituted cyclic systems. nih.gov The ability to readily modify the 5-position makes this scaffold a "privileged structure" in drug design, meaning it is a framework that can be used to develop ligands for multiple, distinct biological targets.

Research Focus on 5-(4-Chlorophenyl)cyclohexane-1,3-dione within this Chemical Class

Within the broad class of 5-substituted cyclohexane-1,3-dione derivatives, this compound has emerged as a compound of specific research interest. The presence of a chlorophenyl group at the 5-position is a key structural feature that has been investigated in various contexts.

Research on compounds containing the 4-chlorophenyl moiety attached to a cyclohexane (B81311) ring has explored their potential biological activities. For instance, derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide have been synthesized and evaluated for their antibacterial properties. researchgate.netresearchgate.net While not the exact same molecule, this highlights the interest in the combination of a 4-chlorophenyl group and a cyclohexane ring for developing bioactive agents. The synthesis of 5-phenyl substituted cyclohexane-1,3-diones, including those with chloro-substituents on the phenyl ring, has been a focus of research, particularly for applications in agriculture as herbicides. google.com The specific electronic and steric properties conferred by the 4-chlorophenyl group make this compound a valuable subject for further investigation to elucidate its chemical properties and potential applications in various scientific fields.

Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-chlorophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFYKXZPGMHTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352571 | |

| Record name | 5-(4-chlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27463-38-3 | |

| Record name | 5-(4-chlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Chlorophenyl Cyclohexane 1,3 Dione and Its Derivatives

Classical Condensation Approaches

Traditional methods for synthesizing the core structure of 5-arylcyclohexane-1,3-diones often employ condensation reactions, which involve the coupling of two molecules with the elimination of a small molecule, such as water.

Knoevenagel Condensation Reactions with Aryl Aldehydes and Cyclohexane-1,3-dione

A primary and widely studied method for creating the precursor to the target molecule is the Knoevenagel condensation. orientjchem.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound, such as cyclohexane-1,3-dione, to an aromatic aldehyde like 4-chlorobenzaldehyde (B46862), followed by dehydration to form a carbon-carbon double bond. sigmaaldrich.comwikipedia.org The initial product is typically a 2-arylidene-1,3-cyclohexanedione, which is a key intermediate. wm.edu

The Knoevenagel condensation is versatile and can be performed under various conditions, from catalyst-free systems to those employing a range of catalysts. acs.orgrsc.org The choice of catalyst and solvent significantly influences reaction efficiency and product yield.

Commonly used catalysts are weak bases like primary and secondary amines, such as piperidine (B6355638), or their salts. wikipedia.orgsci-hub.se For instance, the reaction between 2-methoxybenzaldehyde (B41997) and thiobarbituric acid proceeds effectively using piperidine as a base in ethanol. wikipedia.org In some syntheses, piperidinium (B107235) acetate (B1210297) has been shown to provide good yields. sci-hub.se Research has also explored environmentally benign catalysts and conditions. A model reaction between 4-chlorobenzaldehyde and cyclohexane-1,3-dione has been optimized in methanol (B129727) at room temperature without a catalyst, affording high yields. acs.org Other investigated catalysts include ionic liquids, zirconium oxychloride, and various solid-supported reagents like HClO₄–SiO₂ to facilitate the condensation. acs.org

The table below summarizes various catalytic systems used for Knoevenagel-type condensations involving aromatic aldehydes and cyclohexane-1,3-dione derivatives.

| Catalyst/System | Solvent | Conditions | Outcome |

| None | Methanol | Room Temperature, 4h | High yield (88%) for the reaction of 4-chlorobenzaldehyde and cyclohexane-1,3-dione. acs.org |

| Piperidine | Ethanol | Not specified | Used as a base for condensation with 2-methoxybenzaldehyde. wikipedia.org |

| Piperidinium Acetate | Ethyl Acetate | Not specified | Provided a 71% yield in a complex synthesis. sci-hub.se |

| Indium(III) Chloride (InCl₃) | Ethanol | Not specified | Catalyzed the reaction efficiently. nih.gov |

| Ionic Liquids (e.g., [Hmim]HSO₄) | Ionic Liquid | Not specified | Environmentally benign, allows for catalyst reusability. researchgate.net |

| p-Dodecylbenzenesulfonic acid (DBSA) | Aqueous Media | Not specified | Effective catalyst in water. researchgate.net |

The mechanism of the Knoevenagel condensation begins with the deprotonation of the active methylene (B1212753) compound (cyclohexane-1,3-dione) by a base. orientjchem.org The highly active methylene group, situated between two carbonyl groups, readily loses a proton to form a carbanion or enolate. researchgate.net

The mechanistic steps are as follows:

Enolate Formation : A base abstracts an acidic α-proton from the cyclohexane-1,3-dione, creating a nucleophilic enolate ion. orientjchem.orgwikipedia.org

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the aryl aldehyde (e.g., 4-chlorobenzaldehyde). This step forms an aldol-type addition intermediate. orientjchem.org

Dehydration : The intermediate undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated system, resulting in the 2-arylidene-1,3-cyclohexanedione product. sigmaaldrich.com This dehydration often occurs spontaneously under the reaction conditions. sigmaaldrich.com

The resulting product, 2-(4-chlorobenzylidene)cyclohexane-1,3-dione, is itself a reactive intermediate. wm.edu

Condensation with Chlorinated Aromatic Compounds

Advanced Synthetic Strategies

Beyond classical condensations, modern synthetic methods offer alternative pathways to construct the 5-arylcyclohexane-1,3-dione framework.

Michael Addition Reactions for Cyclohexane-1,3-dione Derivatives

The Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction that provides a route to 5-substituted cyclohexane-1,3-dione derivatives. semanticscholar.orgtamu.edu This reaction involves the addition of a nucleophile (the Michael donor), such as the enolate of cyclohexane-1,3-dione, to an α,β-unsaturated carbonyl compound (the Michael acceptor). semanticscholar.orgstudycorgi.com

To synthesize 5-(4-chlorophenyl)cyclohexane-1,3-dione via this method, the Michael acceptor would typically be a chalcone (B49325) derivative, specifically (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one or a related enone. The cyclohexane-1,3-dione acts as the nucleophilic donor. The reaction is often catalyzed by a base, which generates the enolate from the dione (B5365651). tamu.edu

Research has demonstrated the viability of this approach. The Michael addition of cyclic β-diones to α,β-unsaturated enones, including chalcones, can be achieved with high efficiency. semanticscholar.org For example, 1,3-cyclohexanedione (B196179) has been successfully added to cinnamone acceptors, yielding the desired adducts in good yields (67–78%). semanticscholar.org Organocatalysts, such as those based on quinine, have also been employed to achieve high enantioselectivity in these additions. semanticscholar.org

The initial product of the Michael addition is an intermediate which, after protonation, yields the final this compound. It's important to note that the Knoevenagel condensation product, 2-arylidene-1,3-cyclohexanedione, is highly reactive toward Michael addition itself. Often, if excess cyclohexane-1,3-dione is present during a Knoevenagel reaction, it can act as a nucleophile and add to the newly formed arylidene intermediate, leading to a 2:1 adduct. wm.edu

Regioselectivity and Stereoselectivity in Michael Adduct Formation

The Michael addition is a fundamental carbon-carbon bond-forming reaction utilized in the synthesis of cyclohexane-1,3-dione derivatives. The regioselectivity of this reaction is critical when assembling the dione from acyclic precursors. In a typical approach, a Michael acceptor, such as a derivative of 4-chlorobenzylidene, is reacted with a Michael donor, like an enolate derived from an acetoacetic ester. The nucleophilic attack preferentially occurs at the β-carbon of the α,β-unsaturated system of the acceptor, a principle guided by the electronic properties of the conjugated system. rsc.org

Theoretical studies and experimental results show that the presence of different substituents on the vinyl units of the Michael acceptor can significantly influence the reaction's chemoselectivity. rsc.org For the synthesis of this compound, the reaction involves the addition of a nucleophile to a chalcone-like intermediate derived from 4-chlorobenzaldehyde. The regioselectivity ensures the formation of the desired 1,5-dicarbonyl relationship after the addition, which is essential for the subsequent cyclization.

Stereoselectivity becomes a key consideration when chiral centers are generated during the Michael addition. The formation of the stereocenter at C-5 of the cyclohexane (B81311) ring can be influenced by various factors, including the use of chiral catalysts. Asymmetric organocatalytic 1,4-additions, for instance, employing chiral squaramides, have proven effective in achieving high enantioselectivity in the addition of 1,3-dicarbonyl compounds to nitroalkenes. rsc.org While not directly reported for this compound, these methods highlight the potential for controlling the stereochemistry at the C-5 position. The use of chiral cinchona-based catalysts has also been shown to yield Michael adducts with high diastereoselectivity and enantioselectivity. rsc.orgbuchler-gmbh.com In reactions involving 5-glyco-4-nitrocyclohex-1-enes, Michael additions proceed stereoselectively, with the incoming nucleophile adding in a trans fashion relative to the bulky adjacent sugar group. researchgate.net

Consecutive Michael-Claisen Processes

A powerful and efficient strategy for synthesizing cyclohexane-1,3-dione derivatives involves a consecutive Michael-Claisen process. organic-chemistry.org This approach typically combines a Michael addition with an intramolecular Claisen condensation in a single operational step. A common route involves the condensation of a benzaldehyde (B42025) derivative (in this case, 4-chlorobenzaldehyde) with a malonic acid ester to form a benzylidenemalonate derivative. google.com This intermediate then undergoes a Michael addition with an acetoacetic acid ester, followed by an intramolecular Claisen cyclization to yield the target 5-(substituted phenyl)cyclohexane-1,3-dione. google.com

A notable advancement in this area is the development of a regioselective method for synthesizing cyclohexane-1,3-dione derivatives (CDDs) from acetone (B3395972) and various unsaturated compounds. organic-chemistry.org The process involves a consecutive double Michael–Claisen cyclization (CDMCC) or a Michael-Claisen cyclization (CMCC), which demonstrates broad applicability and provides satisfactory yields. organic-chemistry.org This methodology is significant as it can be scaled up, highlighting its potential for industrial applications in creating bioactive molecules. organic-chemistry.org

| Reaction Type | Precursors | Key Features | Product |

| Two-Step Process | 4-Chlorobenzaldehyde, Malonic acid ester, Acetoacetic acid ester | Formation of an intermediate benzylidenemalonate. google.com | This compound |

| Consecutive Michael-Claisen | Acetone enolate, Unsaturated esters | Remarkable regioselectivity in Michael addition followed by Claisen cyclization. organic-chemistry.org | Cyclohexane-1,3-dione derivatives |

Derivatization Procedures for Functionalization of the Core Structure

The this compound core is a versatile template for further functionalization. The presence of two carbonyl groups, an acidic methylene group, and a modifiable chlorophenyl ring allows for a wide range of chemical transformations.

Reactions at the Carbonyl and Enolic Centers

The cyclohexane-1,3-dione moiety exists in tautomeric equilibrium with its enol form, 3-hydroxy-5-(4-chlorophenyl)cyclohex-2-en-1-one. wikipedia.org This enolic hydroxyl group and the remaining ketone are primary sites for derivatization.

Reactions such as O-acylation can be performed. For instance, reacting the dione with an acid halide in the presence of pyridine (B92270) can yield an intermediate O-acyl derivative. google.com This intermediate can then be further manipulated, for example, through a reaction with a Lewis acid catalyst. google.com The enolate, formed by treating the dione with a base like sodium hydride, can react with electrophiles such as methyl iodide to introduce substituents at the C-2 position. wikipedia.org

The carbonyl groups themselves can undergo condensation reactions. For example, a one-pot multicomponent reaction involving a substituted pyrimidine-2,4,6(1H,3H,5H)-trione derivative has been developed, showcasing the reactivity of the dione core in forming more complex heterocyclic structures. nih.gov

Modification of the Chlorophenyl Moiety

The 4-chlorophenyl group attached to the cyclohexane ring offers a site for modification, primarily through cross-coupling reactions. The chlorine atom can be replaced by other functional groups using transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki coupling reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is widely used to synthesize biaryl compounds and can be applied to modify the chlorophenyl moiety of the title compound. For example, 7-bromo substituted isoindolin-1-one (B1195906) derivatives have been successfully converted into various target compounds via Suzuki coupling, demonstrating the feasibility of modifying a halogenated phenyl ring within a larger molecular framework. acs.org Palladium(II) complexes have also been evaluated as pre-catalysts for Suzuki–Miyaura cross-coupling reactions of 4-tolylboronic acid with benzoyl chloride, indicating their utility in such transformations. rsc.org

| Reaction Site | Reagent(s) | Type of Reaction | Resulting Structure |

| Enolic Hydroxyl | Acid Halide, Pyridine | O-Acylation | O-Acyl derivative google.com |

| C-2 Position (via enolate) | Base (e.g., NaH), Alkyl Halide | C-Alkylation | 2-Alkyl-5-(4-chlorophenyl)cyclohexane-1,3-dione wikipedia.org |

| Chlorophenyl Moiety | Boronic Acid, Pd Catalyst, Base | Suzuki-Miyaura Coupling | 5-(substituted-biphenyl)cyclohexane-1,3-dione derivative acs.orgrsc.org |

Palladium(II) Chloride Catalyzed Syntheses of Fused Ring Systems

Palladium(II) chloride is an effective catalyst for the synthesis of complex fused ring systems starting from 1,3-cyclohexanedione derivatives. These reactions often proceed through a cascade mechanism involving condensation and cyclization steps.

A notable example is the palladium(II) chloride catalyzed reaction of 1,3-cyclohexanedione with aromatic aldehydes, such as 4-hydroxybenzaldehyde, to synthesize xanthene derivatives. researchgate.net This transformation leads to the formation of a fused dihydropyran ring. The resulting polycyclic structures, like 9-(4-Chlorophenyl)-4a-hydroxy-4,4a,5,6,9,9a-hexahydro-3H-xanthene-1,8(2H,7H)-dione, feature complex stereochemistry with the dihydropyran and cyclohexane rings adopting specific conformations. researchgate.net

Furthermore, palladium catalysis can be employed to construct other fused ring systems. For instance, a Pd(0)-catalyzed protocol has been developed for producing fused cyclobutanes from cycloalkenyl precursors via an alkenyl-to-alkyl 1,4-Pd migration followed by an intramolecular Heck coupling. nih.gov This method provides access to bicyclo[4.2.0]octenes and can be extended to synthesize fused azetidines and oxetanes. nih.gov Another palladium-catalyzed cascade reaction between salicylaldehydes and vinylcyclopropanes yields substituted benzoxepins, demonstrating the versatility of palladium in forging challenging seven-membered fused rings. nih.gov The reaction of cis,trans-1,3,5-triaminocyclohexane with PdCl₂ can also lead to a variety of coordination complexes and architectures, including hexanuclear ring clusters. rsc.org

| Catalyst | Reactants | Fused Ring System Formed | Reference |

| Palladium(II) Chloride | 1,3-Cyclohexanedione, Aromatic Aldehyde | Xanthene | researchgate.net |

| Pd(0) Catalyst | Cycloalkenyl Halide | Bicyclo[4.2.0]octene | nih.gov |

| Palladium Catalyst | Salicylaldehyde, Vinylcyclopropane | Benzoxepin | nih.gov |

| Palladium(II) Chloride | cis,trans-1,3,5-Triaminocyclohexane | Hexanuclear Ring Clusters | rsc.org |

Medicinal Chemistry and Biological Activity Investigations

Anticancer Potential and Mechanisms of Action

Derivatives of 5-(4-Chlorophenyl)cyclohexane-1,3-dione have demonstrated significant potential as anticancer agents, exhibiting a range of inhibitory effects against various cancer cell lines.

Studies on heterocyclic compounds derived from a cyclohexane-1,3-dione core have shown their ability to inhibit the proliferation of various cancer cell lines. For instance, a series of compounds synthesized from a cyclohexane-1,3-dione scaffold were evaluated for their cytotoxic effects against six different human cancer cell lines, revealing promising antiproliferative activity. acs.org

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer drugs exert their effects. Research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, a structural analog, 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560), has been shown to induce growth suppression in human lung cancer cells through a reactive oxygen species-dependent mechanism that leads to cell-cycle arrest. nih.gov While this is not a direct study of the title compound, it highlights the potential of the 4-chlorophenyl moiety in this context.

The anticancer activity of compounds derived from the cyclohexane-1,3-dione scaffold is often linked to their ability to modulate specific signaling pathways that are crucial for cancer cell growth and survival. The chlorophenyl group can interact with enzymes or receptors, leading to the modulation of these biological pathways.

A significant area of investigation has been the ability of cyclohexane-1,3-dione derivatives to inhibit receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. The tyrosine kinase c-Met, in particular, has been identified as a promising target. Computational modeling and in vitro studies have shown that cyclohexane-1,3-dione derivatives have the potential to act as c-Met inhibitors, which is a key pathway in non-small-cell lung cancer (NSCLC). acs.org

Table 1: Investigated Receptor Tyrosine Kinase Targets of Cyclohexane-1,3-dione Derivatives

| Receptor Tyrosine Kinase | Implication in Cancer | Reference |

| c-Met | Non-Small-Cell Lung Cancer | acs.org |

This table is based on studies of derivatives and related compounds.

Anti-inflammatory Properties and Pro-inflammatory Cytokine Inhibition

While direct studies on the anti-inflammatory properties of this compound are limited, the broader class of cyclohexane-1,3-dione derivatives has been investigated for such activities. Substituted hydrazones of cyclohexane-1,3-dione have been reported to possess anti-inflammatory activities. nih.gov The mechanism of action is thought to involve the inhibition of key inflammatory mediators.

Antioxidant Activities

The antioxidant potential of this compound and its derivatives has been explored through various assays. The cyclohexane-1,3-dione moiety can participate in redox reactions, which may contribute to its antioxidant effects. Standard methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to evaluate the antioxidant capacity of such compounds. researchgate.netnih.gov

Enzyme Inhibition Studies

A significant area of investigation for cyclohexane-1,3-dione derivatives is their ability to inhibit enzymes, particularly 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov This enzyme is a key component in the metabolic pathway of tyrosine and is a target for a class of herbicides known as triketones. nih.gov The inhibitory action of these compounds is often attributed to their capacity to chelate the ferrous ion within the active site of the enzyme. nih.gov

One notable analogue, 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC), has been shown to be a potent, time-dependent, and reversible inhibitor of HPPD. nih.gov This compound demonstrated a rapid inactivation of the enzyme, followed by a slow dissociation of the enzyme-inhibitor complex, leading to the recovery of enzyme activity over time. nih.gov Another related compound, 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC), also showed marked inhibition of rat liver HPPD, with an IC50 value of approximately 40 nM. nih.gov These findings highlight the potential of the cyclohexane-1,3-dione scaffold in designing effective enzyme inhibitors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of cyclohexane-1,3-dione derivatives is closely linked to their chemical structure. nih.gov Variations in substituents on the core ring system can lead to significant changes in their bioactivity, a principle that is explored through structure-activity relationship (SAR) studies. nih.gov

Impact of Substituent Groups on Bioactivity

The nature and position of substituent groups on the cyclohexane-1,3-dione scaffold play a crucial role in determining the biological effects of the molecule. For instance, in studies of 2-acyl-cyclohexane-1,3-dione congeners as HPPD inhibitors, the length of the alkyl side chain was found to be a critical factor. nih.gov A side chain of 11 carbons was identified as optimal for inhibitory activity. nih.gov

Furthermore, the introduction of additional functional groups such as double bonds, hydroxyl groups, or methyl groups on the cyclohexane (B81311) ring generally resulted in a decrease in HPPD inhibiting activity. nih.gov This suggests that the core structure's integrity is important for maintaining potency. In other classes of compounds, such as flavanones with chromene motifs, the regiochemistry of reactions and the resulting placement of substituents can be influenced more by steric factors than by electronic factors, which in turn affects the final biological profile of the molecule.

Influence of Halogenation and Other Electron-Withdrawing Groups

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. researchgate.net The introduction of halogen atoms, such as chlorine, can modify a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability, which can lead to improved potency and pharmacokinetic profiles. The presence of a 4-chlorophenyl group in the title compound is a key structural feature that likely influences its biological activity.

In the context of HPPD inhibitors, the presence of electron-withdrawing groups on the benzoyl moiety of 2-acylcyclohexane-1,3-dione derivatives is significant. For example, in the potent inhibitor NTBC, the 2-nitro and 4-trifluoromethyl groups are strong electron-withdrawing substituents. nih.gov Similarly, the 2-chloro and 4-methanesulfonyl groups in CMBC contribute to its inhibitory activity. nih.gov These groups can enhance the acidity of the enol proton in the cyclohexane-1,3-dione ring, which is believed to be important for binding to the enzyme's active site.

In other molecular frameworks, the position of halogen substituents can have a dramatic effect on activity. For example, in a series of isoindolin-1-one (B1195906) derivatives, a 5-bromo-substituted compound showed activity as a positive allosteric modulator of GABAA receptors, whereas the corresponding 6-bromo-substituted derivative was inactive. acs.org This highlights the sensitivity of biological targets to the precise placement of halogen atoms. The insertion of bromine atoms into molecules has been shown to generally enhance their bioactive potential. researchgate.net

Table 2: Influence of Key Structural Features on Biological Activity This table summarizes general SAR findings for related compound classes.

| Structural Feature | Impact on Bioactivity | Example Compound Class |

|---|---|---|

| Alkyl Side Chain Length | Optimal length can enhance activity (e.g., C11 for HPPD inhibition) nih.gov | 2-Acyl-cyclohexane-1,3-diones nih.gov |

| Ring Substitutions (double bonds, -OH, -CH3) | Generally decreases HPPD inhibitory activity nih.gov | 2-Acyl-cyclohexane-1,3-diones nih.gov |

| Electron-Withdrawing Groups (e.g., -NO2, -CF3, -Cl, -SO2CH3) | Often enhances enzyme inhibition nih.gov | 2-Acylcyclohexane-1,3-diones nih.gov |

| Halogenation Position | Can be critical for activity, with different isomers showing varied effects acs.org | Isoindolin-1-one derivatives acs.org |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules such as 5-(4-Chlorophenyl)cyclohexane-1,3-dione.

Optimization of Molecular Geometries and Electronic Structure

The initial step in many computational studies involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For cyclohexane-1,3-dione derivatives, this is commonly achieved using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p). nih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The cyclohexane-1,3-dione ring typically adopts a stable chair conformation.

The electronic structure of the molecule is also elucidated through DFT calculations. Key parameters obtained include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). elsevierpure.comacs.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For this class of compounds, these electronic descriptors are crucial in quantitative structure-activity relationship (QSAR) models. elsevierpure.comnih.gov

| Computational Parameter | Typical DFT Method | Information Obtained |

| Geometry Optimization | B3LYP/6-31G(d,p) | Optimized bond lengths, bond angles, and conformation (e.g., chair form) |

| Electronic Properties | B3LYP/6-31G(d,p) | HOMO Energy, LUMO Energy, HOMO-LUMO Energy Gap |

Table 1: Common DFT parameters used for the analysis of cyclohexane-1,3-dione derivatives.

Analysis of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT calculations are instrumental in predicting and interpreting various spectroscopic data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with a selected DFT functional (e.g., B3LYP, ωB97XD) and basis set to calculate the magnetic shielding tensors, which are then converted into chemical shifts. helsinki.firesearchgate.net Comparing calculated shifts with experimental data can confirm molecular structures and assign complex spectra. helsinki.fi For molecules like this compound, calculations must consider the effects of its keto-enol tautomerism, as the different forms will have distinct NMR signatures. nih.govnih.gov

IR Spectroscopy: Theoretical vibrational (infrared) spectra can be calculated to aid in the assignment of experimental IR spectra. By performing a frequency calculation on the optimized geometry, the vibrational modes and their corresponding intensities can be predicted. mdpi.comresearchgate.netnih.gov For the this compound molecule, characteristic frequencies for the carbonyl (C=O) stretching vibrations are of particular interest and can be accurately modeled.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra (UV-Vis). derpharmachemica.com This method provides information about the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax) and oscillator strengths. These calculations help in understanding the electronic transitions responsible for the observed color and photophysical properties of the compound. derpharmachemica.comresearchgate.net

Exploration of Reaction Pathways and Energy Surfaces

DFT is a valuable tool for exploring the mechanisms and energetics of chemical reactions. For this compound, a key process is keto-enol tautomerism, where a proton migrates between a carbon and an oxygen atom of the dione (B5365651) moiety. nih.govorientjchem.orgrsc.org

Computational studies can map the potential energy surface for this tautomerization. This involves locating the structures of the transition states connecting the keto and enol forms and calculating the activation energy (energy barrier) for the reaction. orientjchem.orgresearchgate.net The relative energies of the keto and enol tautomers determine which form is more stable under given conditions. orientjchem.org For similar β-dicarbonyl compounds, the keto form is often found to be more stable, but the equilibrium can be influenced by solvent effects. orientjchem.orgresearchgate.net

Molecular Docking Simulations for Target Identification and Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and is used to understand how a molecule like this compound might interact with a biological target.

Ligand-Based Drug Design Approaches

Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown or when a set of active molecules has been identified. This approach relies on analyzing the properties of these known active ligands to build a predictive model.

Quantitative Structure-Activity Relationship (QSAR) is a primary ligand-based method. For cyclohexane-1,3-dione derivatives, QSAR models have been developed to correlate their structural and electronic properties with their biological activity, such as their inhibitory effect against cancer cell lines. elsevierpure.comacs.orgresearchgate.net These models use molecular descriptors, many of which are calculated using DFT (e.g., HOMO/LUMO energies, dipole moment), along with other physicochemical properties (e.g., polar surface area). elsevierpure.comnih.gov By establishing a statistically significant relationship, these models can predict the activity of new, untested compounds and guide the design of more potent derivatives. elsevierpure.com

Structure-Based Drug Design Approaches (e.g., c-Met protein complexation)

When the 3D structure of the biological target is available, structure-based drug design can be used. For cyclohexane-1,3-dione derivatives, a key target that has been investigated is the c-Met receptor tyrosine kinase, which is implicated in various cancers. nih.govacs.org

In these studies, the crystal structure of the c-Met protein (for instance, PDB ID: 3LQ8) is used as the receptor. nih.gov Molecular docking programs like AutoDock are used to place the this compound molecule into the active site of the c-Met protein. nih.gov The simulation scores the different binding poses based on a scoring function that estimates the binding affinity.

The results of these simulations reveal the specific interactions between the ligand and the amino acid residues in the protein's active site. nih.gov Key interactions for c-Met inhibitors often include hydrogen bonds with residues in the hinge region, such as Met1160, and hydrophobic interactions within the binding pocket. nih.govnih.gov This detailed understanding of the binding mode allows for the rational design of new derivatives with improved potency and selectivity. nih.gov

| Docking Parameter | Description | Example Finding |

| Protein Target | The biological macromolecule of interest. | c-Met Kinase Domain (PDB: 3LQ8) nih.gov |

| Binding Affinity | An estimated value of the strength of the ligand-receptor interaction (e.g., in kcal/mol). | High negative values indicate stronger predicted binding. |

| Key Interactions | Specific non-covalent bonds formed between the ligand and protein. | Hydrogen bonding with hinge region residues (e.g., Met1160); Hydrophobic interactions. nih.govnih.gov |

| Software | Program used to perform the docking simulation. | AutoDock Vina, Discovery Studio nih.gov |

Table 2: Typical parameters and findings from molecular docking studies of cyclohexane-1,3-dione derivatives with the c-Met protein.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. acs.orgrsc.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of regions that are rich or deficient in electrons. This visualization is key to understanding and predicting how a molecule will interact with other chemical species. rsc.org

The MEP surface of a molecule is color-coded to denote different potential values. Regions with a negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and correspond to nucleophilic sites, which are susceptible to electrophilic attack. Conversely, areas with a positive electrostatic potential, shown in blue, are electron-poor and represent electrophilic sites, prone to nucleophilic attack.

For cyclohexane-1,3-dione derivatives, MEP analysis is instrumental in identifying reactive sites. acs.org In the case of this compound, the oxygen atoms of the two carbonyl groups in the cyclohexane-1,3-dione ring are expected to be the most electron-rich regions, thus acting as the primary nucleophilic sites. These sites are crucial for forming hydrogen bonds and other non-covalent interactions. The hydrogen atoms and the region around the chlorine atom on the phenyl ring are anticipated to be electrophilic in nature. Computational studies on similar heterocyclic compounds confirm that such analyses are vital for designing effective receptor-anion binding interactions. acs.org

| Molecular Region | Predicted Electrostatic Potential | Inferred Reactivity |

| Carbonyl Oxygen Atoms | Negative (Red/Yellow) | Nucleophilic Site |

| Aromatic & Aliphatic C-H | Positive (Blue) | Electrophilic Site |

| Chlorine Atom Region | Positive (Blue) | Electrophilic Site |

Analysis of Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These descriptors are calculated using methods like Density Functional Theory (DFT) and are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies. mdpi.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, softness, and electrophilicity.

Studies on various organic molecules, including those with chlorophenyl groups, have demonstrated the utility of these descriptors. mdpi.comnih.gov

HOMO and LUMO Energies: The HOMO energy (εHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (εLUMO) relates to its ability to accept electrons. A higher HOMO energy indicates a better electron donor, and a lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO (ΔE = εLUMO - εHOMO) is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to deformation or change in its electron distribution. It is calculated as η = (εLUMO - εHOMO) / 2. Chemical softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Electrophilicity (ω): This index measures the ability of a species to accept electrons. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (εHOMO + εLUMO) / 2).

For cyclohexane-1,3-dione derivatives, these descriptors are strongly correlated with their biological inhibitory activities. elsevierpure.com

| Quantum Descriptor | Significance | Typical Interpretation for Organic Molecules |

| HOMO Energy (εHOMO) | Electron donating ability | Higher values suggest greater reactivity as a nucleophile. |

| LUMO Energy (εLUMO) | Electron accepting ability | Lower values suggest greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A larger gap indicates higher stability and lower reactivity. |

| Chemical Hardness (η) | Resistance to electron cloud change | Harder molecules are less reactive and less polarizable. |

| Chemical Softness (S) | Polarizability | Softer molecules are more reactive and more polarizable. |

| Electrophilicity (ω) | Propensity to accept electrons | A higher value indicates a stronger electrophile. |

Molecular Dynamics (MD) Simulations for Stability and Interaction Profiling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. dntb.gov.ua These simulations provide detailed information about the conformational changes and stability of a molecule, as well as its interactions with other molecules, such as proteins or solvents. mdpi.com In drug discovery, MD simulations are essential for evaluating the stability of a ligand within a protein's binding site. nih.gov

For cyclohexane-1,3-dione derivatives, 100-nanosecond MD simulations have been used to validate the stability of ligand-protein complexes. elsevierpure.com Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of a protein's backbone or a ligand's atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the system has reached equilibrium and the complex is stable.

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues or atoms around their average positions. High RMSF values indicate regions of high flexibility.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity and specificity.

These simulations can confirm the stability of the binding pose of this compound within a target protein, providing confidence in its potential as an inhibitor. mdpi.com

| MD Simulation Parameter | Information Provided | Indication of a Stable Complex |

| RMSD of Protein-Ligand Complex | Overall structural stability of the complex | Low and converging RMSD values over time. |

| RMSF of Protein Residues | Flexibility of different parts of the protein | Low fluctuations in the binding site residues. |

| Ligand RMSF | Stability of the ligand's conformation | Low fluctuations indicate a stable binding pose. |

| Hydrogen Bond Occupancy | Strength and persistence of key interactions | High occupancy of critical hydrogen bonds. |

In Silico ADME-Tox Property Predictions and Drug-likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is a critical step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage failures. arxiv.orgmdpi.com Various computational models and rules are used to assess the "drug-likeness" of a compound.

For cyclohexane-1,3-dione derivatives, in silico ADME-Tox screening is performed to evaluate their potential as drug candidates. elsevierpure.comnih.gov These predictions are based on the molecular structure and include:

Lipinski's Rule of Five: A widely used guideline to assess drug-likeness and potential for oral bioavailability. The rules are: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

Pharmacokinetic Properties: Predictions for human intestinal absorption, Caco-2 cell permeability, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes are commonly evaluated. acs.org

Toxicity Predictions: Potential for carcinogenicity, mutagenicity (AMES test), and other toxic effects are assessed using computational models. nih.gov

For this compound, some predicted properties are available from chemical databases. chemscene.com A comprehensive ADME-Tox profile would be generated using specialized software to provide a full assessment of its drug-like properties.

| ADME-Tox Parameter | Description | Predicted Value/Interpretation for Drug-Likeness |

| Molecular Weight | Mass of the molecule | 222.67 g/mol (Complies with Lipinski's Rule) sigmaaldrich.com |

| LogP (Octanol/Water Partition) | Lipophilicity of the molecule | 2.74 (Calculated, Complies with Lipinski's Rule) chemscene.com |

| Hydrogen Bond Donors | Number of O-H and N-H bonds | 0 (Complies with Lipinski's Rule) chemscene.com |

| Hydrogen Bond Acceptors | Number of N and O atoms | 2 (Complies with Lipinski's Rule) chemscene.com |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | 34.14 Ų (Suggests good cell permeability) chemscene.com |

| Human Intestinal Absorption | Percentage of drug absorbed | High (Predicted for similar compounds) nih.gov |

| AMES Toxicity | Potential to cause mutations | Likely non-mutagenic (Predicted for similar compounds) nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the brain | Predictions vary based on the model used. |

An in-depth examination of the future research landscape for the chemical compound this compound reveals significant potential for advancements in medicinal chemistry and drug discovery. The unique structural characteristics of the cyclohexane-1,3-dione scaffold provide a versatile foundation for the development of novel therapeutic agents. This article explores the prospective research avenues, focusing on synthetic methodologies, mechanistic understanding of biological effects, targeted therapy development, and the application of advanced computational tools.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-(4-Chlorophenyl)cyclohexane-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a Friedel-Crafts acylation or condensation reaction between cyclohexane-1,3-dione and 4-chlorobenzoyl derivatives. For example, cyclohexane-1,3-dione can react with 4-chlorophenylacetic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimization includes controlling temperature (80–100°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios to minimize side products like over-alkylated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on the cyclohexane-dione protons (δ 2.5–3.5 ppm for ketone-adjacent protons) and aromatic protons from the 4-chlorophenyl group (δ 7.2–7.5 ppm). The absence of sp³ C-H stretches in IR (1700–1750 cm⁻¹ confirms ketone groups) .

- X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly the spatial arrangement of the chlorophenyl group relative to the dione ring. Data collection at low temperatures (100 K) improves resolution .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Use chemical impermeable gloves (nitrile or neoprene), fume hoods for synthesis steps, and safety goggles. Avoid dust formation; store in a freezer (-20°C) under inert gas (argon) to prevent degradation. Refer to GHS-compliant SDS for spill management (e.g., neutralization with bicarbonate) .

Advanced Research Questions

Q. How does the electron-withdrawing 4-chlorophenyl group influence the compound's reactivity in nucleophilic addition reactions?

- Methodological Answer : The 4-chlorophenyl group stabilizes the enolate intermediate via resonance and inductive effects, directing nucleophilic attacks to the α-position of the dione. Experimental validation includes kinetic studies using substituted phenyl analogs (e.g., 4-fluorophenyl vs. 4-methylphenyl) to compare reaction rates. Computational modeling (DFT calculations) can map electron density distribution to predict regioselectivity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorptions) for derivatives of this compound?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolves splitting ambiguities by identifying through-space interactions (e.g., confirming substituent orientation on the cyclohexane ring) .

- Variable Temperature NMR : Detects dynamic processes (e.g., ring-flipping) that cause signal broadening at room temperature.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas of unexpected byproducts, such as oxidation artifacts (e.g., hydroxylated derivatives) .

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in antimicrobial studies?

- Methodological Answer :

- In Vitro MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL). Include positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1%) .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) with MTT assays to assess selectivity. A selectivity index (IC₅₀/MIC) >10 indicates therapeutic potential .

Q. What synthetic routes enable the introduction of piperazine or other nitrogen-containing moieties to this scaffold, and how are reaction yields optimized?

- Methodological Answer : Reductive amination with piperazine derivatives (e.g., 2-piperazin-1-ylethylamine) under H₂ (1–3 atm) and catalytic Pd/C (10% w/w) in ethanol at 60°C. Yields improve with slow amine addition (syringe pump) and molecular sieves to absorb water. Post-reaction, purify via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Data Analysis and Experimental Design

Q. How can researchers statistically validate the reproducibility of synthesis yields across multiple batches?

- Methodological Answer : Perform triplicate syntheses under identical conditions. Use ANOVA to compare batch yields (p < 0.05 threshold). Include control variables (e.g., solvent purity, catalyst age) in a factorial design to identify critical factors. Report confidence intervals (95%) for yield ranges .

Q. What computational tools predict the metabolic stability of this compound derivatives in drug discovery pipelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.